![molecular formula C11H15N3S B14161073 1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a pyridine ring substituted with an ethyl group and a prop-2-enyl group attached to the thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea typically involves the reaction of 1-ethyl-2-pyridinecarbaldehyde with propargylamine in the presence of a thiourea reagent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalysts: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a precursor in organic synthesis.
作用機序
The mechanism of action of (1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Thiourea: A simple analog with a broad range of applications.
N-alkylthioureas: Compounds with similar structures but different alkyl groups.
Pyridine derivatives: Compounds with a pyridine ring and various substituents.
Uniqueness
(1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea is unique due to its specific combination of a pyridine ring, ethyl group, and prop-2-enylthiourea moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C11H15N3S |
|---|---|
分子量 |
221.32 g/mol |
IUPAC名 |
(1Z)-1-(1-ethylpyridin-2-ylidene)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H15N3S/c1-3-8-12-11(15)13-10-7-5-6-9-14(10)4-2/h3,5-7,9H,1,4,8H2,2H3,(H,12,15)/b13-10- |
InChIキー |
QVUWABDDWWLZLK-RAXLEYEMSA-N |
異性体SMILES |
CCN\1C=CC=C/C1=N/C(=S)NCC=C |
正規SMILES |
CCN1C=CC=CC1=NC(=S)NCC=C |
溶解性 |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
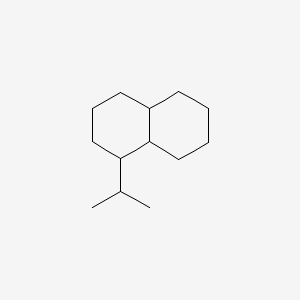
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
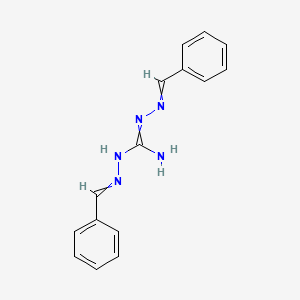
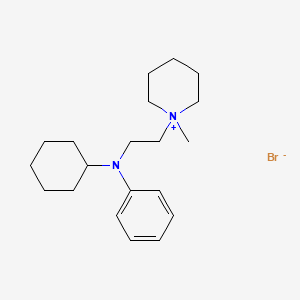


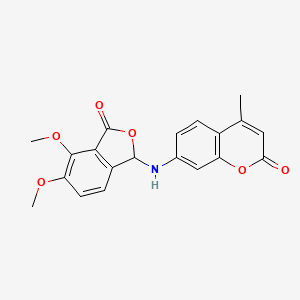
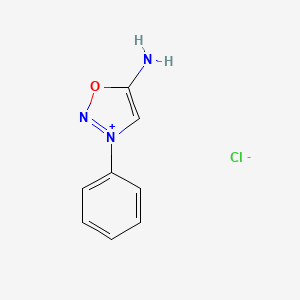


![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
